(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide
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Overview
Description
(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes an allylamino group, a nitrophenyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Condensation: The final step involves the condensation of the intermediate compounds to form the desired this compound under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the allylamino group may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-nitrocinnamic acid: Shares the nitrophenyl group but lacks the allylamino and benzamide moieties.
2-benzylidene-3-oxobutanamide: Contains a similar oxopropenyl structure but differs in the substituents attached.
Uniqueness
(Z)-N-(3-(allylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-11-20-19(24)17(21-18(23)15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)22(25)26/h2-10,12-13H,1,11H2,(H,20,24)(H,21,23)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFGPICGSKBJHU-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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